Ethyl 2,2-difluoro-3-phenylpropionate
Description
Ethyl 2,2-difluoro-3-phenylpropionate (hypothetical structure based on nomenclature) is a fluorinated ester featuring a phenyl group at the 3-position and two fluorine atoms at the 2-position of the propionate backbone. Fluorinated esters like this are critical intermediates in pharmaceutical and organic synthesis due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and modulate lipophilicity .
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-phenylpropanoate |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-10(14)11(12,13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
XMKMYQLAOYTTMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Functional Groups
The table below compares Ethyl 2,2-difluoro-3-phenylpropionate with key analogs from the evidence:
Physical and Chemical Properties
- Lipophilicity: The phenyl group in this compound increases lipophilicity compared to non-aromatic analogs (e.g., Ethyl 2,2-difluoropropionate, C$5$H$8$F$2$O$2$ ). However, polar substituents like hydroxyl (in 92207-60-8) reduce lipophilicity, favoring solubility in polar solvents like DMSO .
- Stability : Fluorine atoms at C2 stabilize the ester against hydrolysis, but acidic conditions may induce defluorination, as observed in chromene synthesis .
- Reactivity: The sulfanyl group in 2113368-77-5 enhances nucleophilicity, enabling thiol-ene reactions, while the ketone in 3-(2-fluorophenyl)-3-oxopropanoate facilitates condensation reactions .
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